

# A Comparative Guide: Tert-Butyl (mesitylsulfonyl)oxycarbamate vs. Nosylates in Organic Synthesis

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## Compound of Interest

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In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides an objective comparison of **tert-butyl (mesitylsulfonyl)oxycarbamate** and nosylates, two classes of sulfonates that play crucial roles as activating groups and protecting groups. We will delve into their performance, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

## At a Glance: Key Properties and Applications

| Feature               | Tert-Butyl<br>(mesitylsulfonyl)oxycarba<br>mate   | Nosylates (p-<br>nitrobenzenesulfonates)  |
|-----------------------|---|---|
| Primary Function      | Electrophilic aminating agent, particularly for aziridination.                                      | Excellent leaving group for nucleophilic substitution; protecting group for amines.                               |
| Key Applications      | Enantioselective aziridination of $\alpha,\beta$ -unsaturated aldehydes.                            | Fukuyama amine synthesis, activation of alcohols for substitution reactions.                                      |
| Reactivity            | The mesitylsulfonyl group is a good leaving group, facilitating the transfer of the "N-Boc" moiety. | The nosyl group is an exceptional leaving group due to the strong electron-withdrawing nature of the nitro group. |
| Deprotection/Cleavage | The transferred Boc-group is readily removed under acidic conditions.                               | The nosyl group can be cleaved from amines under mild conditions using a thiol nucleophile (e.g., thiophenol).    |

## Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group is a critical factor in many synthetic transformations, directly influencing reaction rates. The leaving group ability of sulfonates is well-established, and quantitative data from nucleophilic substitution reactions allows for a direct comparison.

In bimolecular nucleophilic substitution (SN2) reactions, the rate of reaction is highly dependent on the stability of the departing anion. A more stable anion, being a weaker base, is a better leaving group. The electron-withdrawing nitro group in nosylates significantly stabilizes the resulting anion, making it a superior leaving group compared to mesitylsulfonates.

| Leaving Group | Abbreviation | Relative SN2 Reaction Rate (k <sub>rel</sub> ) |
|---------------|--------------|--|
| Mesylate      | -OMs         | 1.00   |
| Tosylate      | -OTs         | 0.70   |
| Brosylate     | -OBs         | 2.62   |
| Nosylate      | -ONs         | ~4.3   |

Data is normalized to the reactivity of the mesylate group.[\[1\]](#)

This data clearly indicates that nosylates are significantly more reactive than mesityl- and tosyl-based leaving groups in SN2 reactions.

## Experimental Protocols

### Enantioselective Aziridination using **tert-Butyl (mesitylsulfonyl)oxycarbamate**

This protocol outlines a general procedure for the organocatalytic enantioselective aziridination of  $\alpha,\beta$ -unsaturated aldehydes.

Reaction:  $\alpha,\beta$ -Unsaturated Aldehyde + **tert-Butyl (mesitylsulfonyl)oxycarbamate**  $\rightarrow$  N-Boc-aziridinyl aldehyde

Materials:

- $\alpha,\beta$ -Unsaturated aldehyde
- **tert-Butyl (mesitylsulfonyl)oxycarbamate**
- Organocatalyst (e.g., diphenylprolinol silyl ether)
- Base (e.g., sodium carbonate or sodium acetate)
- Anhydrous solvent (e.g., toluene or dichloromethane)

**Procedure:**

- To a stirred solution of the  $\alpha,\beta$ -unsaturated aldehyde (1.0 equiv) and the organocatalyst (0.1-0.2 equiv) in the chosen anhydrous solvent at ambient temperature, add the base (2.0 equiv).
- Add **tert-butyl (mesitylsulfonyl)oxycarbamate** (1.2 equiv) to the mixture.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-aziridinyl aldehyde.[\[2\]](#)

## Fukuyama Amine Synthesis using a Nosyl-Protected Amine

This protocol details the deprotection of a nosyl group, a key step in the Fukuyama amine synthesis to yield a secondary amine.

Reaction: N-Nosyl-protected amine + Thiophenol  $\rightarrow$  Secondary amine + Diphenyl disulfide + 2-Nitrobenzenesulfinic acid

**Materials:**

- N-Nosyl-protected amine
- Thiophenol
- Base (e.g., potassium carbonate or potassium hydroxide)

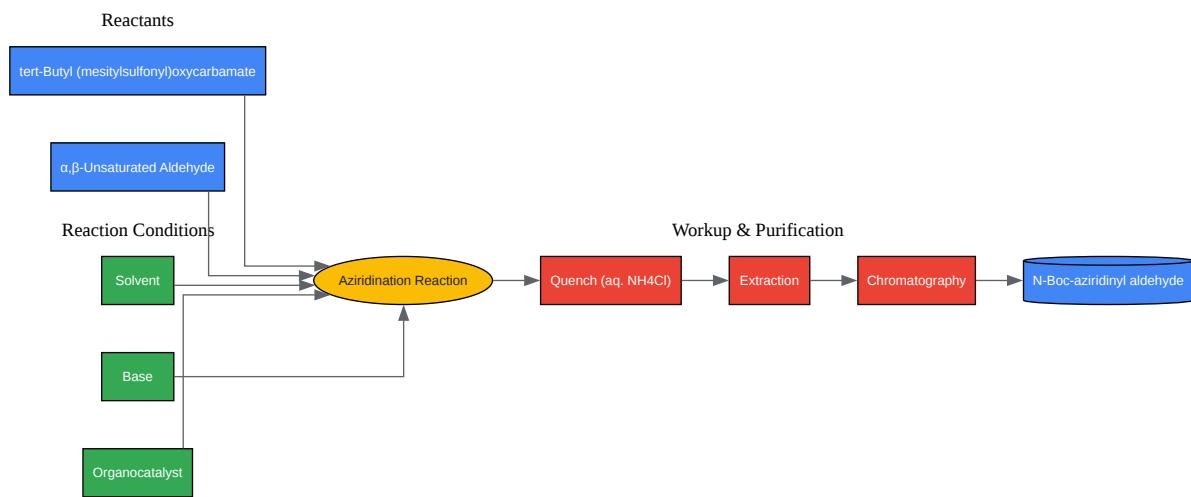
- Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

- To a solution of the N-nosyl-protected amine (1.0 equiv) in the chosen anhydrous solvent, add thiophenol (2.0-3.0 equiv).
- Add the base (2.0-3.0 equiv) to the reaction mixture.
- Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
- Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired secondary amine.[\[3\]](#)

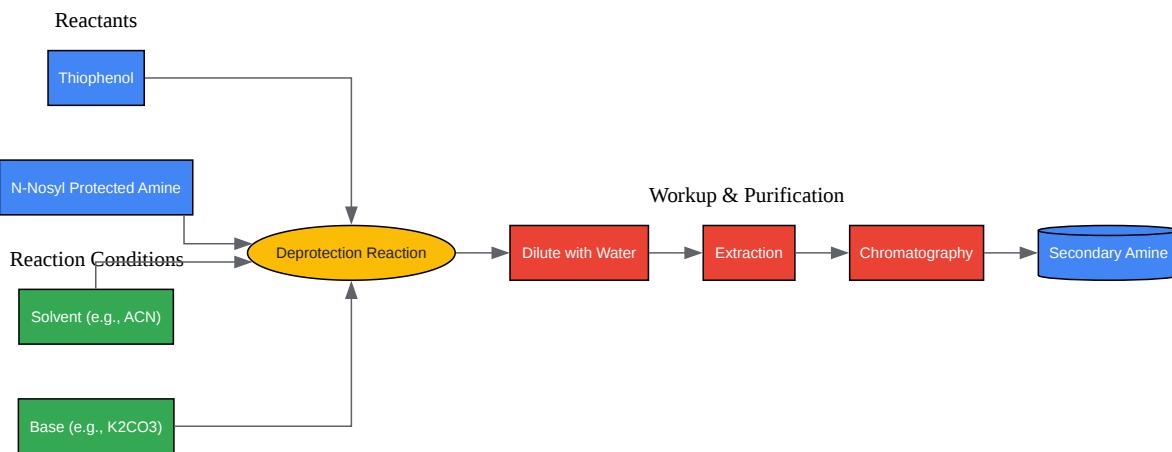
## Visualization of Reaction Workflows

### Aziridination Workflow

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Caption: General workflow for the enantioselective aziridination of  $\alpha,\beta$ -unsaturated aldehydes.

## Fukuyama Amine Deprotection Workflow



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Caption: General workflow for the deprotection step in the Fukuyama amine synthesis.

## Conclusion

Both **tert-butyl (mesitylsulfonyl)oxycarbamate** and nosylates are valuable reagents in organic synthesis, each with distinct advantages and primary areas of application.

**Tert-butyl (mesitylsulfonyl)oxycarbamate** serves as an effective electrophilic source of "N-Boc" for amination reactions, most notably in the enantioselective aziridination of  $\alpha,\beta$ -unsaturated aldehydes. The mesitylsulfonyl group functions as a good leaving group to facilitate this transfer.

Nosylates, on the other hand, are exceptionally versatile. The nosyl group is a superior leaving group compared to mesitylsulfonates, leading to faster reaction rates in nucleophilic substitutions. Furthermore, its role as a protecting group for amines, with a mild and efficient

deprotection protocol, has made it a cornerstone of modern amine synthesis, as exemplified by the Fukuyama amine synthesis.[3][4]

For researchers focused on the direct introduction of a protected amino group to form aziridines, **tert-butyl (mesitylsulfonyl)oxycarbamate** is a reagent of choice. When the goal is to activate an alcohol for a wide range of nucleophilic substitutions or to engage in the strategic synthesis of complex amines, the superior leaving group ability and established deprotection protocols make nosylates a highly attractive option. The choice between these reagents will ultimately depend on the specific synthetic challenge and the desired outcome.

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